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Molecular Profile of H-Phe-Leu-NH2·HBr

This dipeptide is composed of the amino acids phenylalanine and leucine, formulated as a hydrobromide salt

to enhance its solubility and stability in aqueous solutions [1].

CAS Number: 108321-16-0

Molecular Formula: C₁₅H₂₄BrN₃O₂

Molecular Weight: 358.27 g/mol

IUPAC Name: 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1]
SMILES: CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br [1]

Neuroprotective Mechanisms of Action

The neuroprotective effects are primarily mediated through the modulation of key intracellular survival and

apoptotic pathways, particularly in response to oxidative stress.

Quantitative Neuroprotective Effects

The following table summarizes key experimental findings from a model of 6-hydroxydopamine (6-OHDA)-

induced oxidative stress in SH-SY5Y neuroblastoma cells [1].
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Parameter Measured
6-OHDA Model
(Control)

6-OHDA + H-Phe-Leu-
NH2·HBr Analog

Change
(%)

ROS Production 100 ± 8.2 RFU 60 ± 5.1 RFU -40%

Mitochondrial Membrane
Potential

100 ± 6.5% 135 ± 7.8% +35%

Caspase-3 Activity 100 ± 4.3% 65 ± 3.9% -35%

RFU: Relative Fluorescence Units.

PI3K/Akt/mTOR Pathway Activation

The Phe-Leu motif mimics endogenous neurotrophic factors [1]. In experimental models, this dipeptide

activates the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival [1] [2]. Specifically, it

has been shown to increase levels of phosphorylated Akt (p-AKT) and phosphorylated mTOR (p-mTOR) by

2.3-fold and 1.8-fold, respectively, compared to stressed controls [1]. The proposed molecular interaction

involves the leucine residue facilitating hydrophobic interactions with Akt, while the phenylalanine moiety

helps stabilize binding to mTOR [1].
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H-Phe-Leu-NH2·HBr activates the PI3K/Akt/mTOR pathway to promote cell survival [1] [2].

Attenuation of Apoptotic Cascades
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Activation of the survival pathway concurrently suppresses apoptotic machinery. The dipeptide reduces the

activity of Caspase-3, a key executioner enzyme in apoptosis, by 35% [1]. This indicates a significant role

in preserving neuronal viability by halting the programmed cell death cascade.

Experimental Models and Protocols

The primary data for H-Phe-Leu-NH2·HBr comes from in vitro models simulating Parkinson's disease

pathology.

Cell Line: SH-SY5Y human neuroblastoma cells [1].

Neurotoxic Insult: Treatment with 6-Hydroxydopamine (6-OHDA) to induce oxidative stress and
mimic dopaminergic neuron degeneration [1].

Experimental Endpoints:
Reactive Oxygen Species (ROS): Measured using fluorescent probes (e.g., DCFH-DA).

Mitochondrial Membrane Potential (ΔΨm): Assessed with fluorescent dyes (e.g., JC-1 or
TMRM).

Caspase-3 Activity: Quantified using colorimetric or fluorometric assays.
Protein Phosphorylation (p-AKT, p-mTOR): Analyzed by western blotting or ELISA.

Research Applications and Development

H-Phe-Leu-NH2·HBr is primarily used in biochemical research and early-stage pharmaceutical

development for neurological disorders [1]. Its mechanism aligns with strategies targeting oxidative stress

and faulty cell signaling in diseases like Parkinson's and Alzheimer's [2].

Advantages: The dipeptide structure offers a potentially favorable balance of bioactivity and synthetic

accessibility.
Challenges: Further investigation is needed into its pharmacokinetics, metabolic stability, and
blood-brain barrier permeability in vivo.

Conclusion and Future Directions

H-Phe-Leu-NH2·HBr demonstrates compelling neuroprotective effects in preclinical models, primarily by

activating the PI3K/Akt/mTOR pathway and suppressing apoptosis. Future work should focus on in vivo
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validation, structural optimization to enhance drug-like properties, and exploration of its effects in a wider

range of neurodegenerative models.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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